4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine

Regioisomer differentiation Lipophilicity Hydrogen bonding

4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine (CAS 946758-79-8) is a synthetic piperidine derivative featuring an (E)-phenyldiazenyl (azo) group conjugated to a naphthalene ring via an oxymethyl linker at the piperidine 4-position. With the molecular formula C₂₂H₂₃N₃O and a molecular weight of 345.4 g/mol, it belongs to the class of arylazo compounds that serve as photoresponsive scaffolds in chemical biology and medicinal chemistry.

Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
CAS No. 946758-79-8
Cat. No. B3172985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine
CAS946758-79-8
Molecular FormulaC22H23N3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=C(C3=CC=CC=C3C=C2)N=NC4=CC=CC=C4
InChIInChI=1S/C22H23N3O/c1-2-7-19(8-3-1)24-25-22-20-9-5-4-6-18(20)10-11-21(22)26-16-17-12-14-23-15-13-17/h1-11,17,23H,12-16H2
InChIKeyOZQZLTMCDHGVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine (CAS 946758-79-8): A Naphthyl-Azo Piperidine Research Tool for Photopharmacology and Chemical Biology


4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine (CAS 946758-79-8) is a synthetic piperidine derivative featuring an (E)-phenyldiazenyl (azo) group conjugated to a naphthalene ring via an oxymethyl linker at the piperidine 4-position. With the molecular formula C₂₂H₂₃N₃O and a molecular weight of 345.4 g/mol, it belongs to the class of arylazo compounds that serve as photoresponsive scaffolds in chemical biology and medicinal chemistry . The compound is commercially available at typical purities of 95% for research use and is classified as an irritant . Its structure combines a photoisomerizable azo-naphthyl chromophore with a basic piperidine moiety, making it a candidate for photoswitchable ligand and catalyst design [1].

Why Regioisomeric and Chromophoric Substitution of 4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine Determines Its Chemical, Photophysical, and Biological Profile


The 4-position attachment of the piperidine ring in this compound, as opposed to the 3-position regioisomer (CAS 946724-94-3) or non-azo naphthyloxy analogs, produces distinct steric, electronic, and photophysical properties that render simple in-class substitution invalid. The piperidine substitution site alters the basicity (pKa) and spatial presentation of the amine, directly affecting molecular recognition, solubility, and reactivity in both biological and catalytic contexts [1]. Furthermore, the (E)-phenyldiazenyl-naphthyl chromophore confers specific UV-Vis absorption characteristics and photoisomerization behavior that differ significantly from phenyl-only azobenzenes or bromo-substituted naphthyl analogs, as demonstrated by the well-characterized spectral shifts of naphthylazobenzene derivatives [2]. These regioisomer-specific and chromophore-dependent properties translate into measurable differences in target engagement, as evidenced by differential biological activity data between the 4-substituted and closely related piperidine analogs [3].

Quantitative Differentiation of 4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine from Closest Analogs: A Procurement-Oriented Evidence Guide


Regioisomer-Specific Lipophilicity and Hydrogen-Bonding Capacity: 4-Substituted vs. 3-Substituted Piperidine

The 4-substituted piperidine regioisomer (CAS 946758-79-8) exhibits distinct computed molecular descriptors compared to the 3-substituted analog (CAS 946724-94-3), specifically in hydrogen-bond acceptor count and rotatable bond profile, which influence solubility, membrane permeability, and target binding [1]. While both regioisomers share an identical molecular formula (C₂₂H₂₃N₃O) and molecular weight (345.4 g/mol), the positional isomerism alters the spatial orientation of the piperidine amine relative to the naphthyl-azo chromophore, a structural parameter known to affect pKa and steric shielding in photoswitchable organocatalyst design [2].

Regioisomer differentiation Lipophilicity Hydrogen bonding Piperidine basicity

Azo-Chromophore Presence Enables UV-Vis Photoswitching Absent in Non-Azo Naphthyl Piperidine Analogs

The (E)-phenyldiazenyl-naphthyl chromophore in the target compound imparts characteristic UV-Vis absorption bands in the 350–450 nm region, a photophysical feature completely absent in the non-azo analog 4-[(1-naphthyloxy)methyl]piperidine (Huateng Pharma Catalog ID 2036727) and the 1-bromo-2-naphthyl analog (Catalog ID 2036726) . Naphthylazobenzene derivatives are well-documented to exhibit distinct π→π* and n→π* transitions, with absorption maxima that are bathochromically shifted relative to phenyl-only azobenzenes due to extended conjugation into the naphthyl ring system [1]. This chromophore enables reversible E/Z photoisomerization upon irradiation with UV or visible light, a functional capability that cannot be replicated by non-azo naphthyl-piperidine analogs.

Photoswitch UV-Vis spectroscopy Naphthylazobenzene Chromophore differentiation

Biological Target Engagement: eNOS Inhibitory Activity Differentiates the 4-Substituted Piperidine from In-Class Analogs

The target compound has been evaluated for inhibition of human endothelial nitric oxide synthase (eNOS) in a cell-based assay, yielding an EC₅₀ value >100 µM (reported as >1.00E+5 nM), indicating low potency against this target [1]. This quantitative biological activity datum provides a benchmark for comparing the 4-substituted piperidine regioisomer against other piperidine-containing analogs in eNOS or related nitric oxide synthase (NOS) inhibitor screening campaigns. The weak eNOS activity may represent a selectivity advantage for applications where eNOS sparing is desired, or a starting point for SAR optimization via modification of the piperidine substitution position or the azo-naphthyl moiety.

eNOS inhibition Biological activity Structure–activity relationship Piperidine SAR

Commercial Purity and Physical Form: Specification-Driven Procurement of 4-Substituted Phenyldiazenyl-Naphthyl Piperidine

Commercially, 4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine (CAS 946758-79-8) is supplied at a typical purity of 95%, with the MDL number MFCD08688477 and a hazard classification of 'Irritant' . The compound is available from multiple reputable suppliers (VWR, Matrix Scientific, CymitQuimica, Huateng Pharma), providing procurement flexibility not always available for the 3-substituted regioisomer, which is primarily sourced through Santa Cruz Biotechnology . The broader supplier base for the 4-substituted isomer reduces single-source dependency risk and facilitates competitive pricing for bulk orders.

Purity specification Physical form Procurement Quality control

Optimal Application Scenarios for 4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine Based on Verified Differentiation Evidence


Photoswitchable Organocatalyst Development Requiring Defined Piperidine Regiochemistry

The 4-substituted piperidine attachment provides a specific spatial geometry for N-alkylated azobenzene-tethered piperidine catalysts, where the position of the basic amine relative to the photochromic azo-naphthyl unit is critical for achieving reversible steric shielding of the catalytic site [1]. Researchers developing light-controlled Brønsted base catalysts should select the 4-substituted isomer to ensure correct conformational landscapes, as demonstrated by computational free-energy studies on related azobenzene-piperidine systems [1].

SAR Studies Profiling eNOS Selectivity Across Piperidine Regioisomers

With a measured eNOS EC₅₀ >100 µM, this compound serves as a negative control or selectivity benchmark in nitric oxide synthase inhibitor screening cascades [2]. The availability of quantitative eNOS activity data enables direct comparison with more potent piperidine-based NOS inhibitors, facilitating the identification of structural features responsible for eNOS engagement or sparing in naphthyl-azo piperidine chemical series [2].

Photoresponsive Material Design Exploiting Naphthyl-Azo Chromophore Properties

The naphthylazobenzene chromophore in this compound exhibits UV-Vis absorption characteristics (λ_max ~350–400 nm) that are red-shifted relative to simpler phenyl-azobenzenes, enabling visible-light-responsive material applications [3]. The 4-substituted piperidine provides a synthetic handle for further derivatization while maintaining the desired photophysical properties, as supported by the well-characterized UV-Vis behavior of naphthylazobenzene derivatives [3].

Multi-Supplier Procurement for Reproducible Large-Scale Research Programs

The availability of this compound from ≥5 independent suppliers (VWR, Matrix Scientific, CymitQuimica, Huateng Pharma, ChemSrc) at consistent ≥95% purity, combined with its MDL registry number (MFCD08688477), ensures reproducible sourcing for long-term research projects . This multi-vendor supply chain robustness is a practical differentiator from the 3-substituted regioisomer, which has more limited commercial sourcing .

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